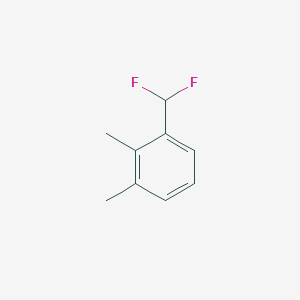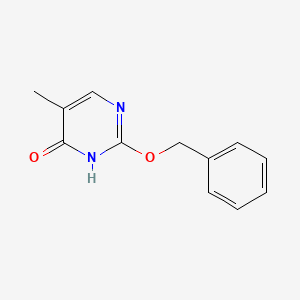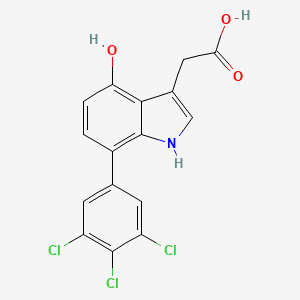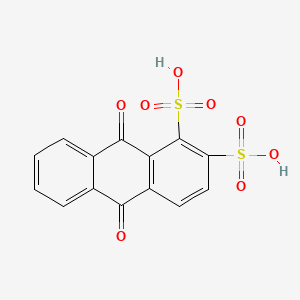
9,10-Dihydro-9,10-dioxoanthracenedisulphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Dihydro-9,10-dioxoanthracenedisulphonic acid is an organic compound with the molecular formula C14H8O8S2. It is a derivative of anthracene, characterized by the presence of two sulfonic acid groups and two keto groups at the 9 and 10 positions of the anthracene ring. This compound is known for its unique chemical properties and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dihydro-9,10-dioxoanthracenedisulphonic acid typically involves the sulfonation of anthraquinone The reaction is carried out by treating anthraquinone with fuming sulfuric acid (oleum) at elevated temperatures
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous reactors to maintain consistent reaction conditions and optimize yield. The product is then purified through crystallization and filtration techniques to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
9,10-Dihydro-9,10-dioxoanthracenedisulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The sulfonic acid groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroxyanthracene compounds.
Aplicaciones Científicas De Investigación
9,10-Dihydro-9,10-dioxoanthracenedisulphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various anthraquinone derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other chemical intermediates.
Mecanismo De Acción
The mechanism of action of 9,10-Dihydro-9,10-dioxoanthracenedisulphonic acid involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and proteins, leading to various biochemical effects. The presence of sulfonic acid groups enhances its solubility and reactivity, making it a versatile compound for different applications.
Comparación Con Compuestos Similares
Similar Compounds
Anthraquinone: A parent compound with similar structural features but without sulfonic acid groups.
1-Aminoanthraquinone-2-sulfonic acid: A derivative with an amino group and a sulfonic acid group.
Sodium anthraquinone-2-sulfonate: A water-soluble derivative used in various applications.
Uniqueness
9,10-Dihydro-9,10-dioxoanthracenedisulphonic acid is unique due to the presence of both sulfonic acid and keto groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
53123-81-2 |
|---|---|
Fórmula molecular |
C14H8O8S2 |
Peso molecular |
368.3 g/mol |
Nombre IUPAC |
9,10-dioxoanthracene-1,2-disulfonic acid |
InChI |
InChI=1S/C14H8O8S2/c15-12-7-3-1-2-4-8(7)13(16)11-9(12)5-6-10(23(17,18)19)14(11)24(20,21)22/h1-6H,(H,17,18,19)(H,20,21,22) |
Clave InChI |
PTKWYSNDTXDBIZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)S(=O)(=O)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


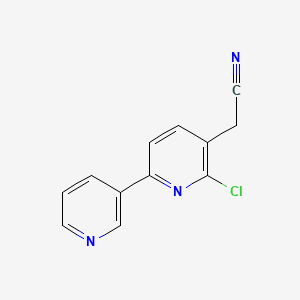


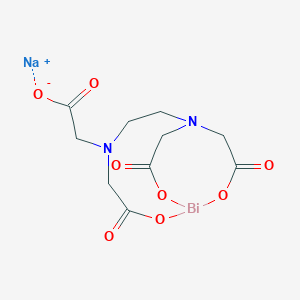
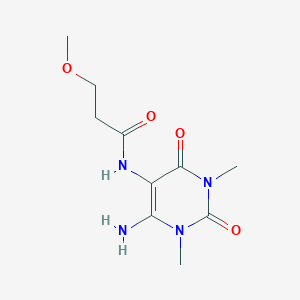

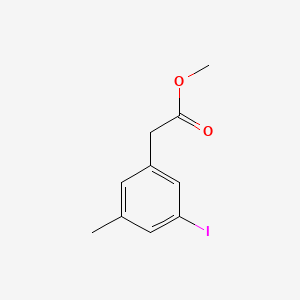
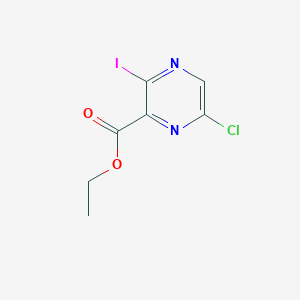


![6-Iodo-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B13123775.png)
